3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde
CAS No.:
Cat. No.: VC17423080
Molecular Formula: C16H13BrClFO3
Molecular Weight: 387.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13BrClFO3 |
|---|---|
| Molecular Weight | 387.63 g/mol |
| IUPAC Name | 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzaldehyde |
| Standard InChI | InChI=1S/C16H13BrClFO3/c1-2-21-15-6-10(8-20)5-13(17)16(15)22-9-11-3-4-12(19)7-14(11)18/h3-8H,2,9H2,1H3 |
| Standard InChI Key | MMWIGRJKQZXHEY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=C(C=C2)F)Cl |
Introduction
The chemical compound 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde is a complex aromatic aldehyde featuring bromine, chlorine, and fluorine substituents. Its structure incorporates a benzaldehyde backbone with functional groups that make it relevant in pharmaceutical and materials chemistry. This compound's unique molecular framework suggests potential applications in drug development, agrochemicals, and advanced material synthesis.
Structural Details
2.1 Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: Approximately 407.63 g/mol
2.2 Chemical Structure
The compound consists of:
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A benzaldehyde core.
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A bromine atom at the 3rd position.
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An ethoxy group at the 5th position.
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A (2-chloro-4-fluorobenzyl)oxy substituent at the 4th position.
The combination of halogens (bromine, chlorine, and fluorine) enhances its reactivity and potential biological activity.
Synthesis
The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde typically involves:
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Halogenation: Introducing bromine into a benzaldehyde derivative.
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Etherification: Attaching the (2-chloro-4-fluorobenzyl)oxy group through a Williamson ether synthesis or similar method.
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Functional Group Protection/Deprotection: To ensure selective reactivity during multi-step reactions.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of this compound:
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Nuclear Magnetic Resonance (NMR):
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Proton () and Carbon () NMR can confirm the positions of substituents.
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Chemical shifts for aldehyde () groups typically appear around ppm in -NMR.
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Mass Spectrometry (MS):
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Molecular ion peak at , consistent with its molecular weight.
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Infrared Spectroscopy (IR):
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Aldehyde stretch () around .
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Ether () stretching vibrations near .
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Applications
6.1 Pharmaceutical Relevance
The presence of halogen atoms often enhances biological activity by improving binding affinity to target proteins or increasing metabolic stability. This compound could serve as:
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A precursor for designing anti-inflammatory or antimicrobial agents.
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A building block in drug discovery programs targeting enzyme inhibition.
6.2 Material Science
Its aromatic structure with electron-withdrawing halogens makes it a candidate for:
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Liquid crystal materials.
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Organic semiconductors.
Safety and Handling
| Parameter | Guidelines |
|---|---|
| Toxicity | Likely toxic due to halogen content; handle with care |
| Storage | Store in a cool, dry place away from light |
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat recommended |
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